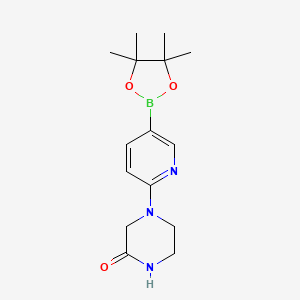

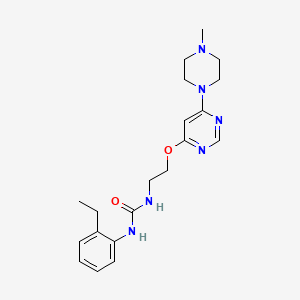

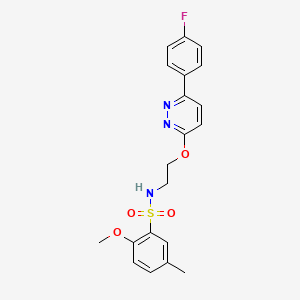

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester (OPP-PIN) is a novel compound that has been studied extensively in recent years due to its potential as a synthetic reagent and its diverse applications in scientific research. OPP-PIN can be used to synthesize organic compounds and to modify existing molecules. It has been used in the synthesis of several biologically active compounds, including drugs, vitamins, and other small molecules. OPP-PIN has also been studied for its potential use in the development of new materials and catalysts.

Applications De Recherche Scientifique

Fluorescence Enhancement through Exciplex Formation

One study demonstrates the ability of diols, including pinacol, to enhance the fluorescence of a pyridinium boronic acid through the formation of a cyclic boronate ester. This interaction increases the strength of cation-π stacking, leading to a four-fold fluorescence enhancement, showcasing a potential application in sensing technologies (Huang et al., 2010).

Suzuki Cross-Coupling Reactions

Another research area involves the Suzuki cross-coupling reactions where pinacol boronic esters serve as pivotal reagents. For instance, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester has been synthesized and used in Suzuki coupling to introduce strong electron-withdrawing groups into organic compounds, indicating its utility in synthesizing complex molecules (Batool et al., 2016).

Analytical Challenges and Solutions

The analysis of highly reactive pinacolboronate esters presents significant challenges, particularly in preserving their stability during chromatographic assessments. Strategies to stabilize these compounds for purity analysis are crucial for advancing synthetic methodologies and ensuring the quality of synthesized compounds (Zhong et al., 2012).

Carbohydrate Sensing

Luminescent iridium(III)-boronic acid complexes have been developed for carbohydrate sensing, demonstrating the ability of boronic acids to interact selectively with sugars. This research provides a foundation for developing new sensors that can detect and quantify carbohydrates with high specificity and sensitivity (Hashemzadeh et al., 2020).

Catalyst-Transfer Condensation Polymerization

The synthesis of boronate-terminated π-conjugated polymers via Suzuki-Miyaura condensation polymerization represents another innovative application. This method facilitates the creation of polymers with boronic acid termini, enabling further functionalization and the development of novel materials (Nojima et al., 2016).

Mécanisme D'action

Target of Action

Boronic acids and their esters are known to be highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid or its ester acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involved with this compound. This reaction is widely applied in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability.

Result of Action

The result of the compound’s action would largely depend on the specific biochemical context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors such as pH can significantly influence the action of boronic pinacol esters. For instance, the rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of its environment.

Propriétés

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-12(18-9-11)19-8-7-17-13(20)10-19/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFUXLGPLZVELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)

![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)

![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)

![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)